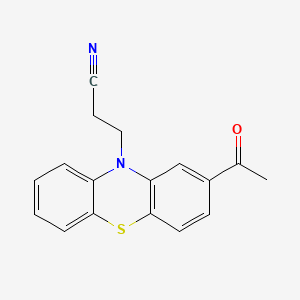![molecular formula C9H5N3O B569475 Isoxazolo[4,5-g]quinoxaline CAS No. 116378-71-3](/img/structure/B569475.png)
Isoxazolo[4,5-g]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[4,5-g]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoxazolo[4,5-g]quinoxaline can be synthesized through various methods. One common approach involves the cyclization of quinoxaline derivatives with isoxazole precursors. For instance, the reaction of 2-quinoxalinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base can yield this compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the compound .
Applications De Recherche Scientifique
Isoxazolo[4,5-g]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of isoxazolo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic structures such as:
Isoxazole: Known for its wide range of biological activities.
Quinoxaline: Used in medicinal chemistry for its therapeutic potential.
Pyrazoloquinoline: Studied for its pharmacological properties
Uniqueness
Isoxazolo[4,5-g]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Propriétés
Numéro CAS |
116378-71-3 |
|---|---|
Formule moléculaire |
C9H5N3O |
Poids moléculaire |
171.159 |
Nom IUPAC |
[1,2]oxazolo[5,4-g]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-11-8-4-9-6(5-12-13-9)3-7(8)10-1/h1-5H |
Clé InChI |
GLAZOLVIJWFBRU-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C3C(=CC2=N1)C=NO3 |
Synonymes |
Isoxazolo[4,5-g]quinoxaline (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


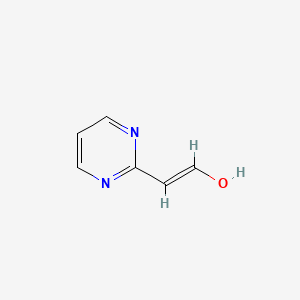
![VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)](/img/structure/B569396.png)
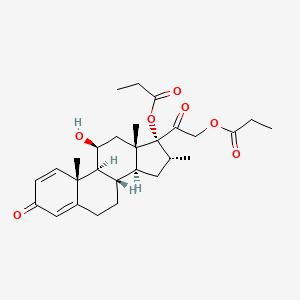
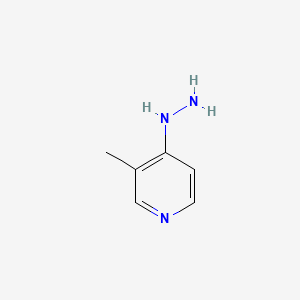
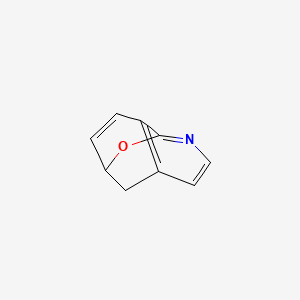
![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)

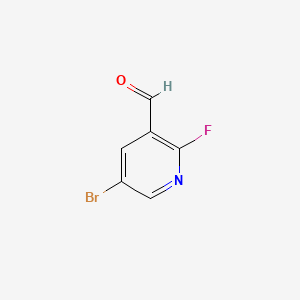
![1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride](/img/structure/B569407.png)

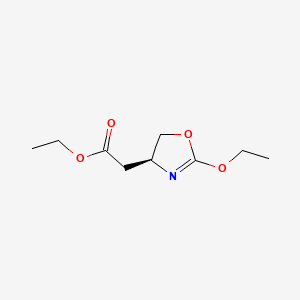
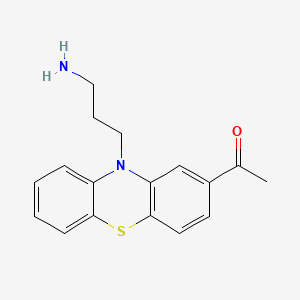
![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)
